Cas no 210488-55-4 ((4R)-chroman-4-amine)

(4R)-Chroman-4-amine is a chiral amine derivative of chroman, characterized by its stereospecific (R)-configuration at the 4-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules due to its rigid chroman scaffold and amine functionality. Its enantiomeric purity makes it suitable for asymmetric synthesis and chiral resolution applications. The structural features of (4R)-chroman-4-amine enable its use in constructing complex heterocyclic frameworks, often enhancing binding affinity and selectivity in drug design. Its stability and well-defined stereochemistry further support reproducible results in research and industrial processes.
(4R)-chroman-4-amine structure
(4R)-chroman-4-amine structure
Product Name:(4R)-chroman-4-amine
CAS No:210488-55-4
MF:C9H11NO
MW:149.189742326736
MDL:MFCD08457629
CID:823425
PubChem ID:7065430
Update Time:2025-05-19

(4R)-chroman-4-amine Chemical and Physical Properties

Names and Identifiers

    • (4R)-3,4-Dihydro-2H-1-benzopyran-4-amine
    • (R)-Chroman-4-amine
    • (R)-3,4-DIHYDRO-2H-CHROMEN-4-AMINE
    • (R)-Chroman-4-ylamine
    • 2H-1-Benzopyran-4-amine,3,4-dihydro-,(4R)-(9CI)
    • Cbz-D-serine
    • Cbz-D-Ser-OH
    • N-Carbobenzoxy-D-serine
    • N-Cbz-D-Ser
    • N-Cbz-D-serine
    • Z-D-SERINE
    • Z-D-Ser-OH
    • 2H-1-Benzopyran-4-amine, 3,4-dihydro-, (4R)-
    • (4R)-3,4-dihydro-2H-chromen-4-amine
    • (R);-Chroman-4-amine
    • EBD34028
    • SB13762
    • (R)-3,4-Dihydro-2H-chromen-4-amine HCl
    • ST24026291
    • J1313
    • AM20030333
    • 2H-1-Ben
    • (4R)-chroman-4-amine
    • AKOS015854190
    • DB-000757
    • (R)-4-Aminochromane
    • EN300-89321
    • CS-0005278
    • AKOS006237210
    • AS-42941
    • DTXSID001315593
    • 210488-55-4
    • MFCD06761756
    • Q27452561
    • SCHEMBL1163533
    • MDL: MFCD08457629
    • Inchi: 1S/C9H11NO/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2/t8-/m1/s1
    • InChI Key: LCOFMNJNNXWKOC-MRVPVSSYSA-N
    • SMILES: O1C2C=CC=CC=2[C@@H](CC1)N

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • XLogP3: 0.9

Experimental Properties

  • PSA: 35.25000
  • LogP: 2.16920

(4R)-chroman-4-amine Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4R)-chroman-4-amine Pricemore >>

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(4R)-chroman-4-amine Production Method

(4R)-chroman-4-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:210488-55-4)(4R)-chroman-4-amine
Order Number:A15367
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):310.0
Email:sales@amadischem.com

Additional information on (4R)-chroman-4-amine

Introduction to (4R)-Chroman-4-Amine (CAS No. 210488-55-4)

(4R)-Chroman-4-Amine, also known by its CAS registry number CAS No. 210488-55-4, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of chromane derivatives, which are known for their unique structural properties and potential applications in drug discovery and advanced materials. The chroman skeleton, a benzene ring fused with a tetrahydrofuran-like structure, forms the core of this molecule, while the amine functional group introduces additional reactivity and biological activity.

The stereochemistry of (4R)-chroman-4-amine plays a crucial role in its properties and interactions. The R configuration at the fourth carbon atom imparts specific spatial arrangements that influence its solubility, stability, and binding affinity to biological targets. Recent studies have highlighted the importance of stereochemistry in drug design, where even minor differences in molecular geometry can lead to significant changes in therapeutic efficacy and toxicity.

One of the most promising areas of research involving (4R)-chroman-4-amine is its potential application in the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Researchers have explored the ability of chromane derivatives to modulate key enzymes and receptors involved in these conditions, including acetylcholinesterase and monoamine oxidase. Preliminary findings suggest that (4R)-chroman-4-amine may exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are hallmark features of neurodegenerative disorders.

In addition to its biological applications, (4R)-chroman-4-amine has also been investigated for its role in materials science. The compound's unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the scalable production of chromane derivatives with tailored electronic characteristics, paving the way for their integration into next-generation electronic devices.

The synthesis of (4R)-chroman-4-amine typically involves multi-step reactions that require precise control over stereochemistry and functional group transformations. One common approach involves the coupling of aromatic aldehydes with amines under catalytic conditions, followed by cyclization to form the chromane ring system. Researchers have optimized these reactions to achieve high yields and enantioselectivity, ensuring the production of pure enantiomers for further studies.

From a pharmacokinetic perspective, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of (4R)-chroman-4-amine is essential for its development as a therapeutic agent. Preclinical studies have shown that the compound exhibits moderate solubility in physiological fluids and demonstrates selective uptake into specific tissues. However, further investigations are needed to evaluate its bioavailability and metabolic stability in vivo.

The structural versatility of (4R)-chroman-4-amine also makes it an attractive scaffold for drug design. By modifying substituents on the chromane ring or altering the amine functionality, researchers can fine-tune the compound's physicochemical properties and biological activity. This modular approach has led to the creation of numerous analogs that target diverse disease pathways, from cancer to inflammatory conditions.

In conclusion, (4R)-chroman-4-amine, with its unique chemical structure and promising biological profile, represents a valuable tool for advancing both medical research and materials science. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in shaping future innovations across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:210488-55-4)(4R)-chroman-4-amine
A15367
Purity:99%
Quantity:1g
Price ($):310.0
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